Dimethyl 5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzene-1,3-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a benzene dicarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzene-1,3-dicarboxylate typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of a phenyl ring, typically using a mixture of concentrated nitric and sulfuric acids.
Coupling Reactions: The furan and nitrophenyl groups are coupled through a Friedel-Crafts acylation reaction, using an acid chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Benzene Dicarboxylate Moiety: This involves esterification of benzene-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran ring under high pressure hydrogenation conditions.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, alcohols.
Major Products
Reduction of the nitrophenyl group: Aminophenyl derivatives.
Hydrogenation of the furan ring: Tetrahydrofuran derivatives.
Substitution of ester groups: Amides or other ester derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be modified to create fluorescent probes for imaging biological systems.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, useful in biochemical studies.
Medicine
Drug Development:
Antimicrobial Agents: The nitrophenyl group may impart antimicrobial properties, making it a candidate for drug development.
Industry
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. For instance, the nitrophenyl group can interact with enzyme active sites, inhibiting their function. The furan ring can participate in π-π stacking interactions, affecting molecular recognition processes. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-({[5-(4-nitrophenyl)furan-2-yl]carbonyl}amino)benzene-1,3-dicarboxylate
- Dimethyl 5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzene-1,3-dicarboxylate
- Dimethyl 5-({[5-(3-aminophenyl)furan-2-yl]carbonyl}amino)benzene-1,3-dicarboxylate
Uniqueness
The unique positioning of the nitro group on the phenyl ring in Dimethyl 5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzene-1,3-dicarboxylate imparts distinct electronic and steric properties, influencing its reactivity and interactions compared to similar compounds. This makes it particularly valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C21H16N2O8 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
dimethyl 5-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C21H16N2O8/c1-29-20(25)13-8-14(21(26)30-2)10-15(9-13)22-19(24)18-7-6-17(31-18)12-4-3-5-16(11-12)23(27)28/h3-11H,1-2H3,(H,22,24) |
InChI Key |
JMXGYGCXWNDWPY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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